molecular formula C19H19NO2 B14993467 N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14993467
M. Wt: 293.4 g/mol
InChI Key: NQWDTTAGMGBRAQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran moiety and a substituted phenyl group. Its structure comprises a central acetamide linker bridging a 4-ethylphenyl group and a 6-methyl-substituted benzofuran ring. Benzofuran derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-3-14-5-7-16(8-6-14)20-19(21)11-15-12-22-18-10-13(2)4-9-17(15)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

NQWDTTAGMGBRAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Substitution Reactions: The ethylphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide” would depend on its specific biological target. Generally, compounds with benzofuran rings can interact with enzymes or receptors, modulating their activity. The ethylphenyl and methyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with several acetamide-based molecules documented in the literature. Key analogues include:

Compound Key Structural Features Molecular Weight (g/mol) Primary Target/Activity
N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide Benzofuran (6-methyl), 4-ethylphenyl, acetamide linker ~311.4 (calculated) Hypothesized: Anti-inflammatory or receptor modulation (based on benzofuran derivatives)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole, pyridine, thioacetamide linker, 4-ethylphenyl ~423.5 Orco (olfactory receptor co-receptor) agonist; insect olfaction modulation
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole, sulfanyl linker, phenylethyl group ~439.6 Wnt/β-catenin pathway inhibitor; anti-inflammatory and anti-cancer activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole (6-CF₃), phenyl, acetamide linker ~354.3 Patent-listed compound; unspecified therapeutic target
2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide (40007) Diphenylpropyl, aminophenyl, acetamide linker ~376.5 Synthetic intermediate; potential CNS activity (hypothesized)

Pharmacological and Mechanistic Differences

  • Benzofuran vs. Triazole/Oxazole Moieties : The benzofuran core in the target compound may confer distinct electronic and steric properties compared to triazole (VUAA1) or oxazole (iCRT3) rings. For example, VUAA1’s triazole-pyridine system enables strong binding to insect Orco receptors , while iCRT3’s oxazole group facilitates β-catenin inhibition . Benzofurans are often associated with anti-inflammatory or antimicrobial activity .
  • Substituent Effects : The 6-methyl group on the benzofuran may enhance metabolic stability compared to unsubstituted benzofurans. In contrast, VUAA1’s 4-ethylphenyl and pyridine groups optimize its agonist activity .
  • Linker Variations : The acetamide linker in the target compound lacks the sulfanyl or thioether groups present in VUAA1 and iCRT3, which are critical for their receptor interactions .

Biological Activity

N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse sources.

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Acetamide Group : Acylation reactions using acetic anhydride or acetyl chloride are employed in the presence of a base.
  • Substitution Reactions : Electrophilic aromatic substitution introduces the ethylphenyl and methyl groups.

The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
IUPAC NameThis compound
InChI KeyNQWDTTAGMGBRAQ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer activities. A study highlighted that compounds with similar structures demonstrated significant inhibition of cancer cell proliferation, particularly in lung adenocarcinoma models (A549 cells). For instance, derivatives with specific substitutions showed IC50 values as low as 16.4 µM against key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Studies have shown that benzofuran derivatives can exhibit moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly across different strains, indicating a broad spectrum of activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets:

  • Enzyme Inhibition : Compounds with benzofuran rings often act by inhibiting enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : The unique structural features may enhance binding affinity to certain receptors, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitution Effects : The presence of an ethyl group on the phenyl ring significantly enhances the compound's anticancer potency compared to similar structures lacking this substitution.
  • Ring Modifications : Variations in the benzofuran moiety can lead to differing biological activities; for example, introducing electron-withdrawing groups has been shown to improve cytotoxicity against specific cancer cell lines .

Case Studies and Research Findings

Several studies provide insights into the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited cell growth in various cancer cell lines, supporting its use as a lead compound for further drug development .
  • In Vivo Models : Animal studies indicated that derivatives could reduce tumor growth without significant toxicity, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of N-(4-ethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide?

  • Methodological Answer: Infrared (IR) spectroscopy can identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, benzofuran C-O-C vibrations). Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying substituent positions and connectivity. For example, aromatic protons in the 4-ethylphenyl group show distinct splitting patterns, while the benzofuran methyl group appears as a singlet in ¹H NMR (~δ 2.3–2.5 ppm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How can synthetic purity of this compound be assessed during preparation?

  • Methodological Answer: Thin-layer chromatography (TLC) with UV visualization or iodine staining provides rapid purity checks. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., λ = 254 nm) quantifies impurities. Melting point determination (compared to literature values) and elemental analysis (C, H, N) ensure stoichiometric consistency .

Q. What solvent systems are suitable for recrystallization?

  • Methodological Answer: Dichloromethane/hexane or ethyl acetate/ethanol mixtures are common due to the compound’s moderate polarity. Slow evaporation at 4°C promotes crystal growth. For example, used toluene for slow evaporation to obtain single crystals .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target proteins like insect olfactory receptor complexes (Orco). In , derivatives of this compound (e.g., VUAA-1) were identified as Orco agonists using docking scores and in vitro electrophysiology. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry for docking studies .

Q. What crystallographic techniques elucidate intermolecular interactions in its solid-state structure?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For example, reported hydrogen bonds (N–H···O) stabilizing crystal lattices in analogous acetamides. Dihedral angles between aromatic rings (e.g., ~60.5° in ) inform conformational flexibility .

Q. How do substituent modifications (e.g., ethyl vs. methoxy groups) affect agonist activity in insect olfactory receptors?

  • Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives synthesized via alkylation or nucleophilic substitution. In , replacing the ethyl group with isopropyl (OLC-12) altered agonist potency. Electrophysiological assays (e.g., Xenopus oocyte recordings) quantify receptor activation .

Q. What strategies resolve contradictions in spectral data across studies?

  • Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. For example, conflicting ¹H NMR signals may arise from solvent impurities or tautomerism. High-resolution MS (HRMS) and X-ray crystallography provide unambiguous confirmation .

Experimental Design & Data Analysis

Q. How to design an in vitro assay to evaluate this compound’s inhibition of viral polymerases?

  • Methodological Answer: Use fluorescence-based polymerase assays (e.g., primer-template systems with dNTP analogs). employed docking to identify binding pockets in monkeypox DNA polymerase. IC₅₀ values are derived from dose-response curves using nonlinear regression .

Q. What analytical workflows characterize degradation products under stress conditions?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH) followed by LC-MS/MS identify degradation pathways. Forced hydrolysis (acid/base) reveals labile bonds (e.g., amide cleavage). Mass fragmentation patterns and isotopic labeling track degradation intermediates .

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